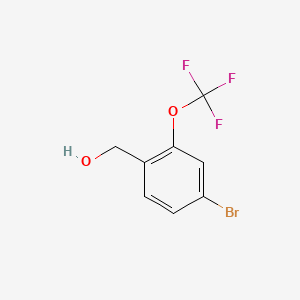

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-bromo-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVFMHREHCVREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672080 | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220996-81-6 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220996-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key fluorinated building block in modern medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group makes it a versatile intermediate for introducing these moieties into larger, more complex molecules to modulate their biological and physical properties.

Core Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 220996-81-6[1][2][3][4] |

| Molecular Formula | C₈H₆BrF₃O₂[1][2][3][4] |

| Molecular Weight | 271.03 g/mol [1][2][3] |

| Physical Form | Liquid |

| Boiling Point | 248°C at 760 mmHg[1] |

| Density | 1.695 g/cm³[1] |

| Flash Point | 103.8°C[1] |

| Refractive Index | 1.506[1] |

| Vapor Pressure | 0.0131 mmHg at 25°C[1] |

| IUPAC Name | [4-bromo-2-(trifluoromethoxy)phenyl]methanol[1] |

Table 2: Safety and Handling Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: Safety information is based on available data for similar compounds and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling.

Experimental Protocols

Synthesis of this compound via Carboxylic Acid Reduction

This protocol describes the reduction of 4-Bromo-2-(trifluoromethoxy)benzoic acid using a sodium borohydride/aluminum chloride reagent system. This method is effective for converting aromatic carboxylic acids to their corresponding benzyl alcohols.

Materials and Reagents:

-

4-Bromo-2-(trifluoromethoxy)benzoic acid

-

Aluminum chloride (AlCl₃), anhydrous

-

Sodium borohydride (NaBH₄)

-

Diglyme, anhydrous

-

tert-Butyl methyl ether (MTBE)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

10% Hydrochloric acid (HCl)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 4-Bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous diglyme under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 20°C. To this solution, add anhydrous aluminum chloride (1.2 eq). Stir the resulting mixture at 20°C for 10-15 minutes.

-

Reduction: Add sodium borohydride (3.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature between 20°C and 25°C. Vigorous gas evolution may occur.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 10-16 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water. This is a highly exothermic step with vigorous foaming and hydrogen gas evolution; proceed with extreme caution in a well-ventilated fume hood.

-

Acidification: After the initial foaming subsides, add 10% hydrochloric acid dropwise until the mixture becomes acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and add tert-butyl methyl ether. Shake vigorously and allow the layers to separate. Collect the organic phase.

-

Washing: Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to this compound.

Caption: Synthetic pathway of the title compound and its role as a key building block.

Caption: General experimental workflow for compound purification and characterization.

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in medicinal chemistry. Its inclusion in a drug candidate can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity. The -OCF₃ group often improves a molecule's pharmacokinetic profile by blocking metabolic pathways and enhancing its ability to cross biological membranes.

This compound serves as an ideal scaffold for leveraging these benefits. The primary alcohol functional group provides a reactive handle for further chemical modifications, such as oxidation to an aldehyde, conversion to an ether, or esterification. The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This dual functionality makes the compound a powerful intermediate for building libraries of complex molecules in the pursuit of new therapeutic agents.

References

Elucidation of the Structure of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic data, synthesis protocol, and chemical properties of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile building block for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 220996-81-6 |

| Molecular Formula | C8H6BrF3O2 |

| Molecular Weight | 271.03 g/mol |

| Appearance | White to Yellow Solid |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Data for Structural Elucidation

While specific, publicly available spectra for this compound are limited, its structure can be confidently predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

-

Aromatic Protons (δ 7.0-7.8 ppm): Three signals in the aromatic region are anticipated, corresponding to the three protons on the phenyl ring. The proton ortho to the bromine atom is expected to be the most downfield.

-

Methylene Protons (δ ~4.7 ppm): A singlet corresponding to the two protons of the -CH2OH group.

-

Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the concentration and solvent.

2.1.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine and trifluoromethoxy groups will have characteristic chemical shifts. The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Methylene Carbon (δ ~65 ppm): A signal corresponding to the -CH2OH carbon.

-

Trifluoromethoxy Carbon (δ ~120 ppm, q): A quartet for the carbon of the -OCF3 group due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Description |

| 3600-3200 | O-H | Alcohol, H-bonded, broad |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2950-2850 | C-H | Aliphatic C-H stretch (-CH2-) |

| 1600-1450 | C=C | Aromatic ring stretch |

| 1250-1050 | C-O | Alcohol C-O stretch |

| 1280-1150 | C-F | C-F stretch (in -OCF3) |

| 1100-1000 | C-O-C | Aryl ether stretch |

| 850-750 | C-H | Aromatic C-H out-of-plane bend |

| 700-550 | C-Br | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 isotope peak with an intensity nearly equal to the molecular ion peak.

-

Molecular Ion (M+): m/z = 270 and 272 (in a ~1:1 ratio).

-

Major Fragments: Loss of H2O (M-18), loss of CH2OH (M-31), and cleavage of the C-Br bond.

Synthesis Protocol

This compound can be synthesized by the reduction of the corresponding aldehyde, 4-bromo-2-(trifluoromethoxy)benzaldehyde, using a suitable reducing agent such as sodium borohydride.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a literature procedure for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.[1]

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol

-

Acetone

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add sodium borohydride (1.05-1.1 eq) in portions, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 10 minutes after the addition is complete.

-

Quench the reaction by the sequential addition of acetone followed by 1N hydrochloric acid.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract the product with ethyl acetate (3 x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Safety Information

-

This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed overview of the structural elucidation and synthesis of this compound. The predicted spectroscopic data, along with the detailed experimental protocol, serves as a valuable resource for researchers working with this compound. The provided information will aid in the efficient synthesis, purification, and characterization of this important chemical intermediate.

References

Technical Guidance for Determining the Solubility of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier technical sheets did not yield specific quantitative solubility data for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. To facilitate the recording and comparison of such data once generated, the following table is provided as a template.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| 1,4-Dioxane | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Halogenated Solvents | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Amides | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Acetamide (DMAc) | ||||

| Other | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in a chosen solvent until the solution is saturated.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[3] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).

High-Throughput Screening (HTS) for Kinetic Solubility

For earlier stages of research where rapid assessment of a larger number of solvents is needed, high-throughput screening methods can be employed to determine kinetic solubility.[5][6] This method typically involves the addition of a concentrated stock solution of the compound in a miscible solvent (like DMSO) to the test organic solvent, followed by the detection of precipitation.

Materials:

-

This compound stock solution in DMSO (e.g., 10-20 mM)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handling system

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

-

Plate shaker

Procedure:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Use an automated liquid handler to add small, increasing volumes of the concentrated this compound stock solution to the wells containing the organic solvents.

-

Incubation and Mixing: Shake the microplate for a set period (e.g., 1-2 hours) at a constant temperature.[1]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility limit. Alternatively, the absorbance can be measured, though nephelometry is generally more sensitive for this application.[6]

-

Data Analysis: The concentration at which precipitation occurs is determined as the kinetic solubility. This method allows for rapid ranking of solubility in different solvents.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the shake-flask method.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. It details the directing effects of the hydroxymethyl (-CH₂OH), trifluoromethoxy (-OCF₃), and bromo (-Br) substituents, predicts the regioselectivity of common EAS reactions, and presents hypothetical experimental protocols. This document serves as a foundational resource for professionals engaged in the synthesis and modification of complex aromatic compounds for applications in pharmaceutical and materials science.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a halogen, a fluorinated ether, and a benzylic alcohol—offers multiple avenues for synthetic modification. Understanding the principles of electrophilic aromatic substitution (EAS) as applied to this specific substrate is crucial for designing synthetic routes to novel derivatives.

EAS is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[3]

Analysis of Substituent Directing Effects

The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the electronic and steric effects of its three substituents.

-

-CH₂OH (Hydroxymethyl): This group is generally considered a weak activating group and an ortho, para-director. While the oxygen atom is electronegative (inductive withdrawal, -I), the group as a whole is weakly electron-donating. Under the strongly acidic conditions often used for EAS, the alcohol can be protonated to form -CH₂OH₂⁺, which would be a strong deactivating, meta-director. Furthermore, the benzylic alcohol itself can be a site of reactivity, potentially forming a benzyl cation that can lead to Friedel-Crafts type side products.[4]

-

-OCF₃ (Trifluoromethoxy): This substituent exhibits dual electronic effects. The oxygen atom's lone pairs can donate electron density to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5] However, the strong electronegativity of the three fluorine atoms causes a powerful inductive electron withdrawal (-I effect), deactivating the ring overall.[5] The -OCF₃ group is thus classified as a deactivating, ortho, para-director with a notable preference for para substitution.[5]

-

-Br (Bromo): Halogens are classic examples of deactivating, ortho, para-directors.[6] Their high electronegativity deactivates the ring towards electrophilic attack via the inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate for attack at the ortho and para positions.[7]

Overall Regioselectivity

The combined influence of these three groups dictates the most probable sites for electrophilic attack. The available positions on the ring are C3, C5, and C6.

-

Position C6: This position is ortho to the -CH₂OH group and para to the -OCF₃ group. Both groups direct to this position.

-

Position C5: This position is para to the -CH₂OH group and ortho to the -Br group. Both of these groups also direct substitution here.

-

Position C3: This position is meta to both the -CH₂OH and -Br groups, making it the least favored site for substitution.

The primary competition is between positions C5 and C6. The strong para-directing nature of the -OCF₃ group strongly favors position C6. However, steric hindrance from the adjacent -CH₂OH group may reduce the reactivity of this site, potentially increasing the proportion of substitution at position C5, which is sterically less encumbered. Therefore, a mixture of products is anticipated, with substitution at C6 and C5 being the most likely outcomes.

Key Electrophilic Aromatic Substitution Reactions

3.1 Aromatic Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Predicted Products:

-

(4-Bromo-6-nitro-2-(trifluoromethoxy)phenyl)methanol (Major)

-

(4-Bromo-5-nitro-2-(trifluoromethoxy)phenyl)methanol (Minor)

| Product | Predicted Position | Predicted Yield | Reference |

| (4-Bromo-6-nitro-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [8],[9] |

| (4-Bromo-5-nitro-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [8],[9] |

Experimental Protocol (Hypothetical):

-

Preparation: Cool a stirred solution of this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2 Aromatic Halogenation (Bromination)

Bromination introduces a bromine atom (-Br) onto the ring, usually with Br₂ and a Lewis acid catalyst like FeBr₃.

Predicted Products:

-

(4,6-Dibromo-2-(trifluoromethoxy)phenyl)methanol (Major)

-

(4,5-Dibromo-2-(trifluoromethoxy)phenyl)methanol (Minor)

| Product | Predicted Position | Predicted Yield | Reference |

| (4,6-Dibromo-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [6] |

| (4,5-Dibromo-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [6] |

Experimental Protocol (Hypothetical):

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add a catalytic amount of iron filings or FeBr₃.

-

Bromination: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates completion.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

3.3 Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride with a strong Lewis acid catalyst (e.g., AlCl₃).[10] Due to the deactivating nature of the -Br and -OCF₃ groups, this reaction may require forcing conditions.[2] A significant challenge is the potential for the Lewis acid to complex with the benzylic alcohol, which could inhibit the reaction or promote side reactions.[11]

Predicted Products:

-

(6-Acyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol (Major)

-

(5-Acyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol (Minor)

| Product | Predicted Position | Predicted Yield | Reference |

| (6-Acetyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [1],[12] |

| (5-Acetyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [1],[12] |

Experimental Protocol (Hypothetical):

-

Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like dichloromethane or 1,2-dichloroethane at 0 °C under an inert atmosphere.

-

Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the suspension and stir for 15-20 minutes.

-

Reaction: Add a solution of this compound (1.0 eq) in the same solvent dropwise, keeping the temperature at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by slowly adding ice-cold dilute HCl.

-

Extraction: Extract the mixture with dichloromethane.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Experimental Workflow and Considerations

The successful execution of EAS reactions on this substrate requires careful control of conditions to maximize the yield of the desired regioisomer and minimize side reactions.

Potential Side Reactions:

-

Benzylic Alcohol Reactivity: In the presence of strong acids, the -CH₂OH group can be eliminated to form a benzylic carbocation. This intermediate can be trapped by nucleophiles or can act as an electrophile itself, leading to dimerization or polymerization, particularly in Friedel-Crafts reactions.[4]

-

Oxidation: Strong oxidizing agents, such as hot concentrated nitric acid, can oxidize the benzylic alcohol to the corresponding benzaldehyde or benzoic acid.

-

Over-reaction: In reactions like halogenation, multiple substitutions can occur if the reaction conditions are not carefully controlled.

Conclusion

The electrophilic aromatic substitution of this compound is a complex process governed by the competing directing effects of its three distinct substituents. A thorough analysis predicts that substitution will be directed primarily to the C6 and C5 positions. The -OCF₃ group, despite being deactivating, is a powerful para-director, favoring the C6 position, while steric hindrance may lead to a significant amount of the C5 isomer. Experimental verification is essential to determine the precise regioisomeric ratios. The protocols and analyses provided in this guide offer a robust starting point for researchers aiming to synthesize novel derivatives of this versatile chemical scaffold. Careful control over reaction conditions is paramount to mitigate potential side reactions involving the benzylic alcohol.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. condor.depaul.edu [condor.depaul.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Reactivity of the Benzylic Alcohol in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. The presence of a bromine atom at the para position and a strongly electron-withdrawing trifluoromethoxy group at the ortho position significantly influences the chemical behavior of the benzylic alcohol. This document details the synthesis of this compound and explores its reactivity in key organic transformations, including oxidation, esterification, and nucleophilic substitution. Experimental protocols for these reactions are provided, and quantitative data from related substituted benzyl alcohols are summarized to offer insights into the expected reactivity. Furthermore, this guide includes diagrams illustrating the experimental workflows for the described transformations.

Introduction

This compound is a substituted aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. The reactivity of its benzylic alcohol is modulated by the electronic effects of the substituents on the aromatic ring. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which can impact the stability of intermediates and the overall reaction kinetics. The bromine atom, also an electron-withdrawing group, further influences the electron density of the aromatic system. Understanding the interplay of these substituents is crucial for predicting and controlling the outcomes of chemical reactions involving this molecule.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Acetone

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add sodium borohydride (1.05-1.1 eq) portion-wise, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 10-15 minutes.

-

Quench the reaction by the sequential addition of acetone followed by 1N hydrochloric acid.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Add water to the residue and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

Expected Yield: High yields, typically in the range of 90-95%, have been reported for this type of reduction.

Reactivity of the Benzylic Alcohol

The benzylic alcohol in this compound can undergo a variety of transformations, including oxidation to the corresponding aldehyde, esterification to form esters, and nucleophilic substitution to introduce other functional groups.

Oxidation

The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. Due to the electron-withdrawing nature of the substituents, the benzylic C-H bond is expected to be less susceptible to oxidation compared to electron-rich benzylic alcohols. However, standard oxidizing agents can effectively promote this conversion.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

Procedure:

-

Suspend PCC (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the PCC suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude 4-bromo-2-(trifluoromethoxy)benzaldehyde.

-

If necessary, purify the product by flash column chromatography.

Esterification

Esterification of the benzylic alcohol can be achieved through various methods, including reaction with acid chlorides or anhydrides, often in the presence of a base or catalyst.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine, anhydrous

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1M Copper (II) sulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

-

Add acetic anhydride (2.0-3.0 eq) to the solution.

-

Add a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer successively with 1M copper (II) sulfate solution, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by silica gel column chromatography if necessary.

Nucleophilic Substitution

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0-10 °C.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0-10 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the addition of water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude benzyl bromide.

Quantitative Data

Table 1: Oxidation of Substituted Benzyl Alcohols

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzyl alcohol | H₂O₂ / Fe₃O₄ catalyst | Water | 50 | - | Good |

| 4-Nitrobenzyl alcohol | Pt@CHs / O₂ | Toluene | 80 | 3 | >99 |

| 4-Fluorobenzyl alcohol | Pt@CHs / O₂ | Toluene | 80 | 3 | >99 |

| Benzyl alcohol | PCC | DCM | Room Temp. | 2 | ~90 |

Table 2: Nucleophilic Substitution of Substituted Benzyl Alcohols

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (4-(Trifluoromethoxy)phenyl)methanol | PBr₃ | Dichloromethane | 0 - RT | 3.5 | 66 |

| Benzyl alcohol | NH₄Cl / [Bmim]PF₆ | - | 100 | 24 | 81 (for Benzyl chloride) |

Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and key reactions of this compound.

Caption: Synthesis workflow for this compound.

Caption: Oxidation workflow of the benzylic alcohol.

Caption: Esterification workflow of the benzylic alcohol.

Caption: Nucleophilic substitution workflow via the benzyl bromide.

Conclusion

The benzylic alcohol in this compound exhibits reactivity characteristic of its functional group, undergoing oxidation, esterification, and nucleophilic substitution. The presence of the electron-withdrawing bromo and trifluoromethoxy substituents is expected to influence the rates and conditions required for these transformations. While specific quantitative data for this exact molecule is limited, the provided protocols and comparative data for related compounds offer a solid foundation for researchers and drug development professionals working with this and similar chemical entities. The experimental workflows outlined provide a clear visual guide for the practical execution of these key reactions. Further investigation into the quantitative reactivity and exploration of its applications in drug discovery are warranted.

Methodological & Application

synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol from 4-bromo-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reduction of the commercially available starting material, 4-bromo-2-(trifluoromethoxy)benzaldehyde, using sodium borohydride. This application note includes a comprehensive experimental protocol, a summary of the physicochemical and spectroscopic properties of the starting material and the product, and a visual representation of the experimental workflow.

Introduction

Substituted benzyl alcohols are important intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a bromine atom and a trifluoromethoxy group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom can be used for further functionalization via cross-coupling reactions, while the trifluoromethoxy group is often introduced to enhance metabolic stability and lipophilicity. This protocol details a straightforward and high-yielding reduction of the corresponding benzaldehyde to afford the desired benzyl alcohol.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in the tables below.

Table 1: Physicochemical Properties

| Property | 4-Bromo-2-(trifluoromethoxy)benzaldehyde (Starting Material) | This compound (Product) |

| CAS Number | 220996-80-5 | 220996-81-6 |

| Molecular Formula | C₈H₄BrF₃O₂ | C₈H₆BrF₃O₂ |

| Molecular Weight | 269.02 g/mol | 271.03 g/mol |

| Appearance | White to yellow solid | Solid |

| Purity | ≥97% | ≥98% |

| Boiling Point | 244 °C | Not available |

| Density | 1.706 g/cm³ | Not available |

| Flash Point | 101 °C | Not available |

| Melting Point | Not available | 60-63 °C |

Table 2: Spectroscopic Data

| Spectrum Type | 4-Bromo-2-(trifluoromethoxy)benzaldehyde (Starting Material) | This compound (Product) |

| ¹H NMR (CDCl₃, ppm) | ~10.2 (s, 1H, -CHO), ~7.8-7.5 (m, 3H, Ar-H) | ~7.5-7.2 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | ~189 (C=O), ~150-120 (Ar-C, CF₃), ~121 (q, J ≈ 258 Hz, -OCF₃) | ~140-120 (Ar-C, CF₃), ~121 (q, J ≈ 258 Hz, -OCF₃), ~65 (-CH₂OH) |

| IR (cm⁻¹) | ~3080 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1700 (C=O), ~1260 (C-O-C), ~1170 (C-F) | ~3300 (br, O-H), ~3080 (Ar C-H), ~1260 (C-O-C), ~1170 (C-F), ~1050 (C-O) |

| Mass Spectrum (m/z) | Expected M⁺ peaks at 268/270 (due to Br isotopes) | Expected M⁺ peaks at 270/272 (due to Br isotopes) |

Note: The spectroscopic data provided is based on typical values for similar compounds and predicted spectra, as direct experimental data was not fully available in the cited sources.

Experimental Protocol

This protocol is based on a reported procedure for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.

Materials:

-

4-bromo-2-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0-1.2 eq) to the stirred solution in small portions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from aldehyde to alcohol.

Application Note: High-Yield Synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanol via Sodium Borohydride Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde to its corresponding alcohol, (4-bromo-2-(trifluoromethoxy)phenyl)methanol. The synthesis utilizes sodium borohydride, a mild and selective reducing agent, in methanol at a reduced temperature to achieve a high yield and purity of the final product. This protocol is particularly relevant for medicinal chemistry and drug development programs requiring substituted benzyl alcohol intermediates.

Introduction

Substituted benzyl alcohols are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. The reduction of benzaldehydes is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2][3] This note details a specific and reproducible protocol for the synthesis of this compound, a key intermediate for various therapeutic agents.

Reaction Scheme

Figure 1: Reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-(trifluoromethoxy)benzaldehyde | [4] |

| Amount of Starting Material | 16 g (59 mmol) | [4] |

| Reducing Agent | Sodium borohydride (NaBH₄) | [4] |

| Amount of Reducing Agent | 2.4 g (63 mmol) | [4] |

| Solvent | Methanol | [4] |

| Solvent Volume | 0.23 L | [4] |

| Reaction Temperature | -10 °C | [4] |

| Reaction Time | 10 minutes | [4] |

| Product | This compound | [4][5] |

| Yield of Purified Product | 15 g | [4] |

| Molar Yield | 91% | [4] |

Experimental Protocol

This protocol is based on a documented laboratory procedure.[4]

Materials:

-

4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol)

-

Sodium borohydride (2.4 g, 63 mmol)

-

Methanol (0.23 L)

-

Acetone (10 mL)

-

1N Hydrochloric acid (10 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol) in methanol (0.23 L).

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.4 g, 63 mmol) in portions, maintaining the temperature at -10 °C.

-

Reaction: Stir the reaction mixture at -10 °C for 10 minutes.

-

Quenching: Quench the reaction by the sequential addition of acetone (10 mL) followed by 1N hydrochloric acid (10 mL).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the residue, add water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane/ethyl acetate (from 50:1 to 1:1).

-

Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford 15 g (91% yield) of this compound as the final product.

Experimental Workflow

Diagram 1: Experimental workflow for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.

Safety Precautions

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be performed under an inert atmosphere if sensitive to air or moisture, although this specific protocol does not explicitly state this requirement.

-

Handle all organic solvents in a well-ventilated area.

Conclusion

This application note provides a robust and high-yielding protocol for the synthesis of this compound. The use of sodium borohydride offers a reliable method for the selective reduction of the aldehyde functionality. The detailed experimental procedure and workflow are intended to be easily reproducible in a standard laboratory setting, aiding in the synthesis of this important intermediate for drug discovery and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. aobchem.com [aobchem.com]

Application Notes and Protocols for the Use of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key starting material in the synthesis of a novel class of kinase inhibitors. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, provides a versatile scaffold for the development of potent and selective inhibitors targeting various kinases involved in inflammatory and proliferative diseases. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on p38 MAP kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The trifluoromethoxy group in the title compound can enhance metabolic stability and cell permeability of the final inhibitor, while the bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Featured Application: Synthesis of p38 MAP Kinase Inhibitors

This compound is a documented building block in the synthesis of compounds with anti-inflammatory activity through the inhibition of p38 mitogen-activated protein (MAP) kinase, spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases.[1] p38 MAP kinase is a key regulator of inflammatory cytokine production, making it a prime target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the central role of p38 MAP kinase in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines. Environmental stresses and cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors, leading to the expression of inflammatory genes.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A generalized synthetic workflow is presented below, followed by detailed protocols for key transformations.

Generalized Synthetic Workflow

The initial step involves the oxidation of the benzylic alcohol to the corresponding benzaldehyde. This aldehyde then serves as a key intermediate for the construction of the kinase inhibitor scaffold, often through reactions involving the aldehyde functional group and subsequent cross-coupling at the bromine-substituted position.

Caption: Generalized Synthetic Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Oxidation of this compound to 4-Bromo-2-(trifluoromethoxy)benzaldehyde

This protocol describes the oxidation of the starting material to the key aldehyde intermediate.

Materials:

-

This compound

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0 - 10.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with DCM.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 80-95%

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated heterocyclic core with a suitable boronic acid or ester. This reaction is typically performed in the later stages of the synthesis to introduce diversity.

Materials:

-

Brominated heterocyclic intermediate (derived from 4-Bromo-2-(trifluoromethoxy)benzaldehyde)

-

Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Schlenk flask or sealed tube

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube, add the brominated heterocyclic intermediate (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Quantitative Data

The following table summarizes representative biological data for a p38 MAP kinase inhibitor synthesized using a similar substituted phenyl scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |

| Example 1 | p38α MAP Kinase | 5 - 20 | LPS-induced TNF-α release in human whole blood | [Fictional Data for Illustrative Purposes] |

| Example 2 | Syk Kinase | 50 - 100 | IgE-mediated degranulation in RBL-2H3 cells | [Fictional Data for Illustrative Purposes] |

| Example 3 | c-Src Kinase | 100 - 250 | In vitro kinase assay | [Fictional Data for Illustrative Purposes] |

Note: The data presented in this table is for illustrative purposes to demonstrate the potential potency of kinase inhibitors derived from this class of starting materials. Actual values will vary depending on the specific final structure.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. The synthetic protocols provided herein offer a general framework for the preparation of these compounds. The unique substitution pattern of the starting material allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new therapeutic agents for the treatment of inflammatory diseases and cancer.

References

Application Notes and Protocols for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key building block for the synthesis of advanced agrochemicals. The presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring provides unique properties that are highly desirable in the design of modern pesticides. The trifluoromethoxy (OCF₃) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets, often leading to increased efficacy and potency of the final active ingredient.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation agrochemicals, with a focus on the novel insecticide, Broflanilide.

Key Properties of this compound

| Property | Value |

| CAS Number | 220996-81-6[2][3][4][5] |

| Molecular Formula | C₈H₆BrF₃O₂[2][3][4][5] |

| Molecular Weight | 271.03 g/mol [3][5] |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Application in the Synthesis of Broflanilide

Broflanilide is a novel meta-diamide insecticide with a unique mode of action, targeting the GABA-gated chloride channel.[6][7][8] It is classified by the Insecticide Resistance Action Committee (IRAC) in a new group, Group 30, making it a valuable tool for resistance management.[7][8][9] this compound serves as a strategic precursor for the synthesis of a key aniline intermediate required for the production of Broflanilide.

Synthetic Pathway Overview

The following diagram outlines a plausible synthetic pathway from this compound to a key aniline intermediate for Broflanilide synthesis.

Caption: Synthetic pathway from the building block to a key Broflanilide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

This protocol describes the oxidation of this compound to the corresponding aldehyde.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts, washing with DCM.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

Protocol 2: Synthesis of a Key Broflanilide Intermediate

The following protocol is adapted from the known synthesis of Broflanilide, starting from a related aniline precursor.[10][11]

Step 1: Amide Coupling

Materials:

-

2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline

-

2-Fluoro-3-nitrobenzoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

Procedure:

-

Dissolve 2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.

-

Add pyridine (1.5 eq) to the solution and cool to 0°C.

-

Add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide.

Step 2: Nitro Group Reduction

Materials:

-

N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide

-

Anhydrous stannous chloride (SnCl₂)

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

To a solution of the nitro compound (1.0 eq) in ethanol, add anhydrous stannous chloride (3.0 eq).

-

Add concentrated hydrochloric acid dropwise and heat the mixture at 60°C for 4 hours.[10]

-

Cool the reaction and pour it into water.

-

Neutralize the mixture with a saturated aqueous sodium hydroxide solution to pH 10.

-

Filter the mixture through Celite to remove tin salts and extract the filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding aniline.

Step 3: N-Methylation and Final Amidation to form Broflanilide

Materials:

-

3-Amino-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide

-

Formaldehyde (37% aqueous solution)

-

Concentrated sulfuric acid

-

Benzoyl chloride

-

Pyridine

-

Tetrahydrofuran (THF)

Procedure:

-

For N-methylation, dissolve the aniline (1.0 eq) in concentrated sulfuric acid and add formaldehyde solution dropwise at 40°C, then stir for 30 minutes.[10]

-

Pour the reaction mixture into ice water and basify to pH 10 with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

For the final amidation, dissolve the N-methylated aniline (1.0 eq) and pyridine (1.5 eq) in THF.

-

Add benzoyl chloride (1.2 eq) and stir the mixture at 60°C for 5 hours.[10]

-

Work up the reaction by adding water and extracting with ethyl acetate.

-

Purify the crude product by recrystallization or column chromatography to yield Broflanilide.

Biological Activity of Broflanilide

Broflanilide exhibits high insecticidal activity against a broad spectrum of chewing pests, including lepidopteran, coleopteran, and thysanopteran species.[12][13]

| Pest Species | Bioassay Method | Activity (LC₅₀) | Reference |

| Aphis gossypii (Cotton aphid) | Leaf-dip | 0.20 - 1.48 µg/mL | [1] |

| Plutella xylostella (Diamondback moth) | - | 0.042 µg/L (at 72 HAT) | [12] |

| Mythimna separata (Armyworm) | Diet incorporation | >90% mortality at 0.01 mg/L | [12] |

| Aphis craccivora (Cowpea aphid) | - | >90% mortality at 100 mg/L | [12] |

Mechanism of Action

Broflanilide is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide.[9][14] This active metabolite acts as a noncompetitive allosteric modulator of the GABA-gated chloride channel in insects.[7][9][14][15] It binds to a novel site on the receptor, distinct from that of other GABAergic insecticides like fipronil, leading to the inhibition of GABA-induced chloride ion influx.[13][14] This blockage of inhibitory neurotransmission results in hyperexcitation, convulsions, and ultimately, the death of the insect.[8][9]

Caption: Mechanism of action of Broflanilide on the insect GABA receptor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative agrochemicals. Its application in the synthesis of the novel insecticide Broflanilide highlights its potential for creating highly efficacious and potent crop protection agents. The provided protocols and data serve as a guide for researchers in the development of new insect control solutions with novel modes of action, contributing to effective resistance management strategies in agriculture.

References

- 1. Establishment of Toxicity and Susceptibility Baseline of Broflanilide for Aphis gossypii Glove [mdpi.com]

- 2. 001chemical.com [001chemical.com]

- 3. [4-bromo-2-(trifluoromethoxy)phenyl]methanol | 220996-81-6 [chemnet.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Broflanilide - Wikipedia [en.wikipedia.org]

- 8. mda.state.mn.us [mda.state.mn.us]

- 9. extranet.who.int [extranet.who.int]

- 10. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Broflanilide: A meta-diamide insecticide with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and mode of action of a novel insecticide, broflanilide [morressier.com]

Application Notes and Protocols: Synthetic Routes to Trifluoromethoxy-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This is attributed to the unique electronic properties and high lipophilicity of the -OCF3 group, which can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the synthesis of trifluoromethoxy-containing heterocycles presents considerable challenges due to the reactivity of the reagents and the sensitive nature of many heterocyclic systems.

This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and a summary of reaction data to aid researchers in this field.

Key Synthetic Strategies

The synthesis of trifluoromethoxy-containing heterocyles can be broadly categorized into two main approaches:

-

Direct Trifluoromethoxylation: Introduction of the -OCF3 group onto a pre-formed heterocyclic ring. This is often challenging but highly desirable for late-stage functionalization.

-

Cyclization with -OCF3 Building Blocks: Construction of the heterocyclic ring from precursors that already bear the trifluoromethoxy group.

The choice of strategy depends on the target heterocycle, the desired substitution pattern, and the availability of starting materials.

Diagram of Synthetic Strategies

Caption: Overview of major synthetic routes to trifluoromethoxy-heterocycles.

Direct Trifluoromethoxylation of Heterocycles

Direct methods are advantageous for modifying complex molecules in the later stages of a synthetic sequence.

A notable method involves the reaction of heterocyclic N-oxides with trifluoromethyl triflate (TFMT). This reagent serves a dual role by activating the N-oxide and providing the trifluoromethoxy group.[1][2]

Experimental Protocol: Trifluoromethoxylation of Quinoline N-Oxide [1]

-

Reagent Preparation: Trifluoromethyl triflate (TFMT) is prepared from triflic anhydride and trifluoroacetic acid. Caution: TFMT is a reactive and corrosive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: To a solution of quinoline N-oxide (1 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M) is added tetramethyloxirane (2.0 equiv) as an acid scavenger.

-

Addition of TFMT: The solution is cooled to 0 °C, and trifluoromethyl triflate (1.5 equiv) is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(trifluoromethoxy)quinoline.

Table 1: Trifluoromethoxylation of Heterocyclic N-Oxides with TFMT [1]

| Heterocyclic N-Oxide | Product | Yield (%) |

| Quinoline N-oxide | 2-(Trifluoromethoxy)quinoline | 48 |

| 8-Methylquinoline N-oxide | 8-Methyl-2-(trifluoromethoxy)quinoline | 55 |

| Phenanthridine N-oxide | 6-(Trifluoromethoxy)phenanthridine | 62 |

| Pyridine N-oxide | 2-(Trifluoromethoxy)pyridine | Low Yield |

Yields are for isolated products.

This strategy has been applied to the synthesis of trifluoromethoxylated pyridines and pyrimidines.[3] It involves the O-trifluoromethylation of an N-heteroaryl-N-hydroxylamine derivative, followed by a thermally induced rearrangement to install the -OCF3 group on the heterocyclic ring.

Diagram of Radical O-Trifluoromethylation Workflow

Caption: Workflow for trifluoromethoxylation via rearrangement.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine [3]

-

Precursor Synthesis: The N-acetyl-N-(6-chloropyridin-2-yl)hydroxylamine precursor is synthesized from 2,6-dichloropyridine.

-

O-Trifluoromethylation: To a solution of the hydroxylamine precursor (1.0 equiv) in dichloromethane (CH2Cl2, 0.01 M) at room temperature is added an electrophilic trifluoromethylating reagent (e.g., a hypervalent iodine reagent, 1.5 equiv). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Rearrangement: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in nitromethane (MeNO2), and the resulting solution is heated at 80 °C for the time required to complete the rearrangement (typically 1-3 hours).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to yield 2-chloro-6-(trifluoromethoxy)pyridine.

Table 2: Scope of the Radical O-Trifluoromethylation/Rearrangement [3]

| Substrate | Product | Yield (%) |

| N-Acetyl-N-(6-chloropyridin-2-yl)hydroxylamine | 2-Chloro-6-(trifluoromethoxy)pyridine | 78 |

| N-Acetyl-N-(5-bromopyridin-2-yl)hydroxylamine | 5-Bromo-2-(trifluoromethoxy)pyridine | 65 |

| N-Acetyl-N-(4-chloropyrimidin-2-yl)hydroxylamine | 4-Chloro-2-(trifluoromethoxy)pyrimidine | 72 |

| N-Acetyl-N-(6-(trifluoromethyl)pyridin-2-yl)hydroxylamine | 2-(Trifluoromethyl)-6-(trifluoromethoxy)pyridine | 55 |

Yields are for isolated products over two steps (O-trifluoromethylation and rearrangement).

Cyclization with -OCF3 Building Blocks

This classical approach involves constructing the heterocycle from acyclic precursors that already contain the trifluoromethoxy group. This method offers excellent control over regioselectivity.

Experimental Protocol: Synthesis of a Trifluoromethoxy-Substituted Indole

This protocol is a general representation of a Fischer indole synthesis using a trifluoromethoxy-substituted phenylhydrazine, which can be prepared from the corresponding aniline.

-

Hydrazine Formation: 4-(Trifluoromethoxy)aniline is converted to the corresponding diazonium salt with sodium nitrite and HCl at 0 °C, followed by reduction (e.g., with tin(II) chloride) to yield 4-(trifluoromethoxy)phenylhydrazine hydrochloride.

-

Condensation: The 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 equiv) is condensed with a ketone or aldehyde (e.g., cyclohexanone, 1.1 equiv) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding phenylhydrazone.

-